An In-depth Technical Guide to the Structure and Stability of Bis(trimethylsilyl) Phosphite
An In-depth Technical Guide to the Structure and Stability of Bis(trimethylsilyl) Phosphite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(trimethylsilyl) phosphite, systematically named bis(trimethylsilyl) hydrogen phosphite, is a versatile organosilicon-phosphorus compound with significant applications in organic synthesis and materials science. Its unique reactivity, stemming from the presence of both silicon and phosphorus centers, has made it a valuable reagent for phosphorylation reactions and as a precursor for a variety of organophosphorus compounds. This guide provides a comprehensive overview of its chemical structure, with a particular focus on its tautomeric nature, and a detailed analysis of its stability under various conditions.
Chemical Structure and Tautomerism
The chemical formula of bis(trimethylsilyl) phosphite is C6H19O3PSi2, and its IUPAC name is bis(trimethylsilyl) hydrogen phosphite[1]. This nomenclature immediately suggests a crucial aspect of its structure: the presence of a hydrogen atom directly bonded to the phosphorus atom. This places the molecule predominantly in the phosphonate tautomeric form, HP(O)(OSiMe3)2 , rather than the phosphite form, P(OH)(OSiMe3)2 .
The Phosphonate-Phosphite Equilibrium
The equilibrium between the tetracoordinate phosphonate and the trivalent phosphite tautomers is a key feature of H-phosphonates. For dialkyl phosphites, this equilibrium overwhelmingly favors the phosphonate form. In the case of bis(trimethylsilyl) phosphite, the large and electropositive trimethylsilyl groups further stabilize the P=O bond, shifting the equilibrium almost entirely to the phosphonate side.
Caption: Tautomeric equilibrium of bis(trimethylsilyl) phosphite.
Molecular Geometry
Table 1: Predicted and Analogous Bond Parameters for HP(O)(OSiMe3)2
| Parameter | Predicted/Analogous Value | Reference/Comment |
| Bond Lengths | ||
| P=O | ~1.45 - 1.48 Å | Typical for phosphonates. |
| P-H | ~1.38 - 1.42 Å | Characteristic of a direct P-H bond. |
| P-O | ~1.56 - 1.60 Å | Single bond character. |
| Si-O | ~1.63 - 1.67 Å | Typical Si-O bond length. |
| Si-C | ~1.84 - 1.88 Å | Standard Si-C bond length. |
| Bond Angles | ||
| O=P-O | ~112° - 116° | Reflects the tetrahedral geometry. |
| O-P-H | ~103° - 107° | |
| O-P-O | ~100° - 104° | |
| P-O-Si | ~125° - 135° | The Si-O-P angle is typically wide. |
Spectroscopic Characterization
Spectroscopic methods provide clear evidence for the predominance of the phosphonate tautomer.
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³¹P NMR Spectroscopy: The ³¹P NMR spectrum of bis(trimethylsilyl) phosphite shows a characteristic doublet in the phosphonate region of the spectrum. The large one-bond coupling constant (¹J(P,H)) of approximately 600-700 Hz is a definitive indicator of a direct P-H bond[2]. The chemical shift is also consistent with a tetracoordinate phosphorus center.
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¹H NMR Spectroscopy: The ¹H NMR spectrum displays a doublet for the hydrogen atom attached to the phosphorus, with the same large coupling constant observed in the ³¹P NMR spectrum. The protons of the trimethylsilyl groups appear as a singlet, or a doublet due to a smaller three-bond coupling to phosphorus (³J(P,H)).
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Infrared (IR) Spectroscopy: The IR spectrum provides two key pieces of evidence for the phosphonate structure:
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A strong absorption band in the region of 2300-2450 cm⁻¹ corresponding to the P-H stretching vibration.
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A strong absorption band between 1230-1260 cm⁻¹ attributed to the P=O stretching vibration[3]. The corresponding P-OH stretching band for the phosphite tautomer (around 3200-3400 cm⁻¹) is absent.
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Stability of Bis(trimethylsilyl) Phosphite
The stability of bis(trimethylsilyl) phosphite is a critical consideration for its storage, handling, and application in chemical synthesis.
Thermal Stability
Organophosphorus esters, including silyl phosphites, can undergo thermal decomposition. The primary decomposition pathway for phosphonates involves the elimination of a phosphorus acid[4][5]. For bis(trimethylsilyl) phosphite, this would likely involve the elimination of phosphorous acid and the formation of hexamethyldisiloxane, although the specific decomposition temperature and products under various conditions require further detailed investigation. The presence of the bulky and thermally stable trimethylsilyl groups likely imparts a higher thermal stability compared to their alkyl counterparts.
Hydrolytic Stability
The Si-O-P linkage in bis(trimethylsilyl) phosphite is susceptible to hydrolysis. The rate of hydrolysis is significantly influenced by the steric bulk of the silyl groups. The trimethylsilyl groups offer considerable steric hindrance, which protects the phosphorus center from nucleophilic attack by water. However, under acidic or basic conditions, or in the presence of moisture over extended periods, hydrolysis will occur, leading to the formation of phosphorous acid and trimethylsilanol, which can further react to form hexamethyldisiloxane.
Caption: Hydrolysis of bis(trimethylsilyl) hydrogen phosphite.
Oxidative Stability
The phosphorus(III) center in the minor phosphite tautomer is susceptible to oxidation. However, given the overwhelming prevalence of the phosphonate form, where phosphorus is in the +5 oxidation state, bis(trimethylsilyl) phosphite is generally stable towards mild oxidizing agents. Stronger oxidizing conditions can, however, lead to the oxidation of the P-H bond.
Handling and Storage
Due to its moisture sensitivity, bis(trimethylsilyl) phosphite should be handled under an inert atmosphere (e.g., nitrogen or argon) using anhydrous techniques[6][7][8]. It should be stored in a tightly sealed container in a cool, dry place. Exposure to atmospheric moisture will lead to gradual decomposition.
Synthesis and Purification
Several methods have been reported for the synthesis of bis(trimethylsilyl) phosphite.
Silylation of Phosphorous Acid
A common and effective method involves the silylation of phosphorous acid with a silylating agent such as chlorotrimethylsilane in the presence of a base like triethylamine, or with hexamethyldisilazane[5][9].
Experimental Protocol: Synthesis from Phosphorous Acid and Chlorotrimethylsilane
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To a stirred solution of anhydrous phosphorous acid in a dry, inert solvent (e.g., diethyl ether or toluene) under a nitrogen atmosphere, add an excess of triethylamine.
-
Cool the mixture in an ice bath and slowly add an excess of chlorotrimethylsilane.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
The triethylamine hydrochloride precipitate is removed by filtration under an inert atmosphere.
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The solvent and any excess reagents are removed from the filtrate under reduced pressure.
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The crude product is then purified by vacuum distillation to yield pure bis(trimethylsilyl) hydrogen phosphite.
Caption: Synthesis via silylation of phosphorous acid.
Purification
Vacuum distillation is the most common method for purifying bis(trimethylsilyl) phosphite. It is important to ensure that the distillation apparatus is thoroughly dried to prevent hydrolysis of the product.
Reactivity and Applications
The reactivity of bis(trimethylsilyl) phosphite is characterized by the presence of the nucleophilic P-H bond and the labile Si-O bonds.
Radical Additions
Bis(trimethylsilyl) phosphite can undergo radical addition reactions to alkenes and alkynes, providing a route to various organophosphonates[10]. These reactions are typically initiated by radical initiators such as peroxides or by UV irradiation.
Arbuzov-type Reactions
The P-H bond can participate in reactions analogous to the Michaelis-Arbuzov reaction, reacting with various electrophiles.
Use as an HF Scavenger
In the field of materials science, particularly in lithium-ion battery technology, bis(trimethylsilyl) phosphite and its tris-silylated analogue have been investigated as electrolyte additives. They function as hydrogen fluoride (HF) scavengers, reacting with trace amounts of HF present in the electrolyte to form stable fluorotrimethylsilane (Me3SiF) and phosphorous acid. This prevents the degradation of the battery components by the corrosive HF.
Conclusion
Bis(trimethylsilyl) phosphite is a valuable reagent that exists almost exclusively as its phosphonate tautomer, bis(trimethylsilyl) hydrogen phosphite. This structural feature governs its characteristic spectroscopic properties and reactivity. While its susceptibility to hydrolysis necessitates careful handling, its thermal stability and unique reactivity make it a useful tool in modern organic synthesis and a promising component in advanced materials applications. A thorough understanding of its structure and stability is paramount for its effective and safe utilization in research and development.
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